MM-206

描述

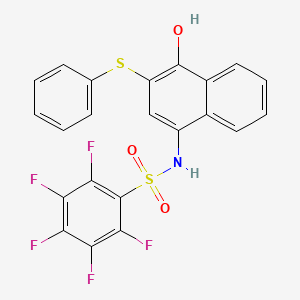

This compound, also known as MM-206 , has a molecular formula of C22H12F5NO3S2 and a molecular weight of 497.5 g/mol . It contains a benzenesulfonamide group attached to a 4-hydroxy-3-phenylsulfanylnaphthalen-1-yl group, with five fluorine atoms attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonamide group attached to a 4-hydroxy-3-phenylsulfanylnaphthalen-1-yl group . The benzene ring in the benzenesulfonamide group is substituted with five fluorine atoms . The InChI string and Canonical SMILES provide more details about the molecular structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 497.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 497.01787640 g/mol . The topological polar surface area is 100 Ų . It has a heavy atom count of 33 .科学研究应用

癌症治疗:抑制STAT3信号通路

MM-206 是一种细胞透膜的非细胞毒性萘磺酰胺化合物,可有效抑制STAT3 DNA结合活性,IC50值为2.45 μM {svg_1}. 它抑制人AML细胞中G-CSF刺激的STAT3磷酸化,并在AML培养物中比ALL培养物表现出更高的凋亡诱导效力 {svg_2}. 这表明它有可能作为癌症治疗的治疗剂,特别是针对急性髓性白血病(AML),通过靶向STAT3信号通路,该通路在癌症中经常失调。

免疫治疗:调节免疫细胞募集

研究表明,this compound 可能通过影响肝巨噬细胞的极化来影响肝细胞癌(HCC)的免疫反应 {svg_3}. 通过驱动M1极化,this compound可以促进CD8+ T细胞的募集,而CD8+ T细胞对于免疫系统对抗癌症的能力至关重要。这种应用突出了this compound在免疫治疗中的潜力,特别是在肝癌的背景下。

结直肠癌:肿瘤抑制

This compound 据报道通过靶向FMNL2抑制结直肠癌(CRC)细胞增殖,FMNL2是参与细胞运动和转移的基因 {svg_4}. 该化合物能够将CRC细胞阻滞在G1/G0期并加速凋亡,使其成为CRC治疗的有希望的候选药物。

口腔癌:诊断生物标志物

在口腔癌中,与健康对照组相比,this compound相关microRNA-206的血清水平显着降低 {svg_5}. miR-206水平与临床病理参数之间的相关性表明,this compound或其衍生物可以作为口腔癌诊断和进展的生物标志物。

作用机制

Target of Action

The primary target of MM-206 is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor involved in many cellular processes such as cell growth and apoptosis . It is often upregulated in various types of cancers, making it a promising target for cancer therapy .

Mode of Action

This compound acts by inhibiting the STAT3 SH2 domain-phosphopeptide interaction . The SH2 domain of STAT3 is responsible for its dimerization and activation. By inhibiting this interaction, this compound prevents the activation of STAT3, thereby inhibiting its function .

Biochemical Pathways

The inhibition of STAT3 by this compound affects several biochemical pathways. STAT3 is involved in the JAK-STAT signaling pathway , which plays a crucial role in cell growth, differentiation, and survival . By inhibiting STAT3, this compound disrupts this pathway, leading to the induction of apoptosis, particularly in acute myeloid leukemia (AML) cell lines .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells , particularly in AML cell lines . By inhibiting STAT3, this compound disrupts the cell growth and survival pathways, leading to cell death .

属性

IUPAC Name |

2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12F5NO3S2/c23-16-17(24)19(26)22(20(27)18(16)25)33(30,31)28-14-10-15(32-11-6-2-1-3-7-11)21(29)13-9-5-4-8-12(13)14/h1-10,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJHEANDHXHGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12F5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)

![2-(4-Fluorophenyl)-5-(11-Fluoro-6h-Pyrido[2',3':5,6][1,3]oxazino[3,4-A]indol-2-Yl)-N-Methyl-6-[methyl(Methylsulfonyl)amino]-1-Benzofuran-3-Carboxamide](/img/structure/B609114.png)

![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)

![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B609126.png)

![3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide](/img/structure/B609127.png)